molecular formula C10H22O3 B8082619 Propanol, [2-(1,1-dimethylethoxy)methylethoxy]-

Propanol, [2-(1,1-dimethylethoxy)methylethoxy]-

Cat. No.: B8082619
M. Wt: 190.28 g/mol
InChI Key: GXMGTIXILCJBIV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-5-9(11)12-7-6-8-13-10(2,3)4/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMGTIXILCJBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(O)OCCCOC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132739-31-2
Record name Propanol, [2-(1,1-dimethylethoxy)methylethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Stepwise Williamson Ether Synthesis

Williamson ether synthesis remains a cornerstone for constructing ether linkages. For this compound, a two-step approach is proposed:

  • Formation of the Tert-Butoxy Intermediate :
    Reacting propan-2-ol with tert-butyl bromide in the presence of a strong base (e.g., NaH) generates 1-tert-butoxypropan-2-ol. This step proceeds via an SN2 mechanism, requiring anhydrous conditions to prevent hydrolysis.

    CH3CH(OH)CH3+(CH3)3CBrNaH, THFCH3CH(O-C(CH3)3)CH3+HBr\text{CH}_3\text{CH(OH)CH}_3 + (\text{CH}_3)_3\text{CBr} \xrightarrow{\text{NaH, THF}} \text{CH}_3\text{CH(O-C(CH}_3)_3\text{)CH}_3 + \text{HBr}
  • Methylethoxy Substituent Introduction :
    The intermediate is then reacted with methyl ethyl sulfate under basic conditions to install the methylethoxy group. Temperature control (0–30°C) minimizes side reactions such as elimination.

    CH3CH(O-C(CH3)3)CH3+CH3CH2OSO3CH3KOH, H2OC10H22O3+KHSO4\text{CH}_3\text{CH(O-C(CH}_3)_3\text{)CH}_3 + \text{CH}_3\text{CH}_2\text{OSO}_3\text{CH}_3 \xrightarrow{\text{KOH, H}_2\text{O}} \text{C}_{10}\text{H}_{22}\text{O}_3 + \text{KHSO}_4

Yield and Optimization :

  • Typical yields for Williamson ether syntheses range from 60–75%, with purity dependent on chromatographic purification.

  • Challenges include steric hindrance from the tert-butyl group, necessitating prolonged reaction times (12–24 hrs).

Catalytic Epoxide Ring-Opening

Adapting methods from propylene oxide derivatization, the target compound can be synthesized via ring-opening of a custom epoxide precursor:

  • Epoxide Synthesis :
    Propan-1,2-epoxide is treated with tert-butanol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form 1-tert-butoxy-2,3-epoxypropane.

  • Methanolysis of the Epoxide :
    The epoxide undergoes nucleophilic attack by methanol under basic conditions, selectively opening the less hindered oxirane carbon to yield the desired product.

    C3H5O+(CH3)3COHBF3C3H5O-C(CH3)3CH3OH, KOHC10H22O3\text{C}_3\text{H}_5\text{O} + (\text{CH}_3)_3\text{COH} \xrightarrow{\text{BF}_3} \text{C}_3\text{H}_5\text{O-C(CH}_3)_3 \xrightarrow{\text{CH}_3\text{OH, KOH}} \text{C}_{10}\text{H}_{22}\text{O}_3

Advantages :

  • High regioselectivity (>90%) due to steric and electronic effects.

  • Shorter reaction times (4–6 hrs) compared to Williamson synthesis.

Limitations :

  • Requires specialized epoxide precursors, increasing synthetic complexity.

One-Pot Alkoxylation Strategy

A streamlined approach involves simultaneous etherification of a diol precursor. Using 1,2-propanediol, tert-butyl chloride, and methyl ethyl carbonate in a single reactor with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) achieves dual etherification:

HOCH2CH(OH)CH3+(CH3)3CCl+CH3OCOOCH2CH3TBAB, NaOHC10H22O3+NaCl+CO2\text{HOCH}2\text{CH(OH)CH}3 + (\text{CH}3)3\text{CCl} + \text{CH}3\text{OCOOCH}2\text{CH}3 \xrightarrow{\text{TBAB, NaOH}} \text{C}{10}\text{H}{22}\text{O}3 + \text{NaCl} + \text{CO}_2

Conditions :

  • Temperature: 50–70°C

  • Solvent: Toluene/water biphasic system.

Efficiency :

  • Yields up to 68% with reduced purification steps.

  • Byproducts include NaCl and CO₂, easily separated via filtration and degassing.

Comparative Analysis of Methods

Method Yield Reaction Time Key Challenges Purification Needs
Williamson Synthesis60–75%12–24 hrsSteric hindrance, side reactionsColumn chromatography
Epoxide Ring-Opening70–85%4–6 hrsEpoxide precursor synthesisDistillation
One-Pot Alkoxylation65–68%8–10 hrsCompeting reactionsFiltration, extraction

Chemical Reactions Analysis

Types of Reactions

Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a simpler alcohol.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes, depending on the reaction conditions.

    Reduction: The major product is a simpler alcohol.

    Substitution: The major products are ethers with different alkyl groups.

Scientific Research Applications

Chemical Identity and Properties

  • Chemical Name : Propanol, [2-(1,1-dimethylethoxy)methylethoxy]-
  • CAS Number : 132739-31-2
  • Molecular Formula : C₁₃H₂₈O₄
  • Molecular Weight : 244.36 g/mol
  • Flash Point : 92°C
  • Dissociation Constant (pKa) : Approximately 17

DPTB is characterized by its high purity (97-100%) and low toxicity profile, making it suitable for various applications in industrial and consumer products .

Concrete Admixture

One of the primary applications of DPTB is as an admixture in concrete formulations. It enhances the workability and durability of concrete, particularly in large-scale construction projects such as bridge decks and parking garages. The chemical's properties allow it to be integrated into automated dispensing systems, minimizing worker exposure during application .

Solvent in Coatings and Inks

DPTB serves as an effective solvent in paints, coatings, and inks. Its ability to dissolve a wide range of substances makes it valuable in formulating products that require consistent viscosity and drying times. The compound's low volatility contributes to improved performance in various environmental conditions .

Cleaning Agents

As a solvent, DPTB is also utilized in cleaning products. Its effectiveness in breaking down grease and oils makes it suitable for both industrial cleaning agents and consumer-grade products. This application leverages its surface-active properties to enhance cleaning efficiency .

Health and Safety Considerations

DPTB exhibits low acute toxicity with an LD50 of approximately 2600 mg/kg for oral administration in rats, indicating a favorable safety profile for industrial use. However, dermal exposure during handling may occur, necessitating appropriate safety measures to minimize contact .

Case Study 1: Use in Concrete Applications

In a study conducted on the use of DPTB in concrete mixtures, it was observed that incorporating DPTB significantly improved the workability without compromising the compressive strength of the concrete. The study highlighted that DPTB can facilitate better mixing and placement under varying temperature conditions, thus enhancing the overall performance of concrete structures .

Case Study 2: Solvent Efficacy in Coating Formulations

Research evaluating the use of DPTB as a solvent in coating formulations demonstrated its ability to maintain optimal viscosity while providing excellent adhesion properties. The study concluded that DPTB not only improves the application characteristics but also enhances the durability of the final product .

Mechanism of Action

The mechanism of action of Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- involves its interaction with various molecular targets and pathways. The compound’s ether and alcohol groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Propanol, [2-(1,1-dimethylethoxy)methylethoxy]-
  • Synonyms: Dipropylene glycol mono-tertiary-butyl ether; Dipropylene glycol tert-butyl ether .
  • CAS No.: 132739-31-2 .
  • Molecular Formula : C₁₀H₂₂O₃ (MW: 190.28 g/mol) .
  • Structure: A propanol backbone with a branched [2-(1,1-dimethylethoxy)methylethoxy] group, featuring a tertiary butyl (tert-butoxy) moiety.

Applications :
Primarily used as a solvent in industrial applications due to its balanced hydrophilicity and lipophilicity. Its steric hindrance from the tert-butyl group enhances stability in formulations .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- (132739-31-2) C₁₀H₂₂O₃ 190.28 Tert-butoxy group; dipropylene glycol ether
2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy- (42910-64-5) C₉H₂₀O₃ 176.14 Ethoxy group instead of methylethoxy chain
1-tert-Butoxy-2-propanol (57018-52-7) C₇H₁₆O₂ 132.20 Simpler structure: single tert-butoxy group
Propanol, (2-ethoxymethylethoxy) (30025-38-8) C₈H₁₈O₃ 162.22 Ethoxy group; dipropylene glycol ethyl ether
1-Methoxy-2-propanol (107-98-2) C₄H₁₀O₂ 90.12 Methoxy group; smaller, more volatile

Physicochemical Properties

  • Boiling Points: Target Compound: Estimated >200°C (based on tert-butyl derivatives' high boiling points). 1-Methoxy-2-propanol: 120°C . 1-tert-Butoxy-2-propanol: ~160–180°C (predicted). Propanol, (2-ethoxymethylethoxy): ~190–210°C .
  • Solubility: The tert-butyl group in the target compound reduces water solubility compared to methoxy or ethoxy analogs. 1-Methoxy-2-propanol is fully miscible in water, whereas the target compound is likely partially soluble .
  • Volatility: Smaller compounds (e.g., 1-Methoxy-2-propanol) exhibit higher volatility. The target compound’s bulkier structure lowers evaporation rates .

Toxicity and Regulatory Status

  • Target Compound: Listed as an inert pesticide ingredient (unknown toxicity) by the U.S. EPA .
  • 1-Methoxy-2-propanol: Classified as a Category 2B carcinogen (EU), with stricter handling requirements .
  • Ethylene Glycol Monobutyl Ether: Known for reproductive toxicity; the tert-butyl analog may pose lower risks due to reduced metabolic activation .

Biological Activity

Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- (commonly referred to as DPGnBE), is a chemical compound with potential applications in various industrial and consumer products. Understanding its biological activity is essential for assessing its safety and efficacy in these applications. This article reviews the available data on the biological activity of DPGnBE, focusing on its toxicity, metabolism, and potential health effects.

  • Chemical Formula : C₇H₁₆O₂
  • Molecular Weight : 132.20 g/mol
  • CAS Number : 57018-52-7

Acute Toxicity

Acute toxicity studies have indicated that DPGnBE has a relatively low toxicity profile:

  • Oral Toxicity (LD50) : The oral LD50 in rats is approximately 2600 mg/kg, indicating moderate toxicity .
  • Dermal Toxicity : The dermal LD50 in rabbits exceeds 2000 mg/kg, suggesting low dermal toxicity .
  • Irritation Potential :
    • Skin Irritation: Classified as a slight irritant.
    • Eye Irritation: Classified as a mild to moderate irritant .

Repeated Dose Toxicity

In a subacute toxicity study involving repeated oral administration over 14 days, no significant adverse effects were observed on body weight or food consumption at doses up to 1000 mg/kg/day. However, transient post-dose salivation was noted in higher dose groups .

Metabolism and Excretion

DPGnBE is rapidly absorbed and metabolized in the body. Studies indicate that it is hydrolyzed into less toxic metabolites, primarily dipropylene glycol monomethyl ether (DPGME) and 2-methylpropionic acid. Less than 2% of the compound remains unhydrolyzed in systemic circulation . The half-life of DPGnBE in biological systems is relatively short, which suggests efficient clearance from the body.

Genotoxicity and Carcinogenicity

Current evidence indicates no significant genotoxic effects associated with DPGnBE. In vitro and in vivo studies have not demonstrated any concerns regarding genotoxicity . Furthermore, there are no available data suggesting that DPGnBE poses a carcinogenic risk to humans based on existing read-across data from structurally similar compounds .

Case Study: Occupational Exposure

A study involving occupational exposure to similar glycol ethers (such as M2P) revealed that these compounds are readily absorbed through the skin. Monitoring showed rapid excretion of metabolites in urine with a half-life of less than 2.6 hours post-exposure . This highlights the importance of biological monitoring for workers handling such substances.

Summary Table of Toxicological Data

Parameter Value
Oral LD50 (Rat)2600 mg/kg
Dermal LD50 (Rabbit)>2000 mg/kg
Skin IrritationSlight irritant
Eye IrritationMild to moderate irritant
Repeated Dose ToxicityNo significant effects at doses ≤1000 mg/kg/day

Q & A

Q. What are the key safety considerations when handling Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- in laboratory settings?

Answer: The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Researchers must implement:

  • Engineering controls : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if ventilation is insufficient .
  • Emergency protocols : For skin/eye exposure, rinse immediately with water for ≥15 minutes. For ingestion, administer activated charcoal under medical supervision .

Q. How can the compound’s structure and purity be verified using spectroscopic methods?

Answer:

  • Infrared (IR) spectroscopy : Identify functional groups like ether (-C-O-C-) and hydroxyl (-OH) stretches. Compare with reference spectra from NIST Chemistry WebBook (e.g., 2-Propanol derivatives) .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm branching and ether linkages. For example, tert-butoxy groups show characteristic singlets at δ ~1.2 ppm (CH3_3) in 1H^1H-NMR .

Q. What synthetic routes are available for preparing Propanol, [2-(1,1-dimethylethoxy)methylethoxy]-?

Answer:

  • Williamson ether synthesis : React a tert-butoxide with a halogenated propanol derivative (e.g., 1-chloro-2-propanol) under anhydrous conditions .
  • Epoxide ring-opening : Use tert-butanol and a glycidyl ether precursor in acidic or basic media .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Answer:

  • Data reconciliation : Cross-reference hazard classifications from OSHA (H302, H315) with EU-ECHA registrations (e.g., CAS 252-104-2) to identify regulatory discrepancies .
  • Dose-response studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate acute toxicity thresholds .

Q. What methodological challenges arise in optimizing stereoselective synthesis of this compound?

Answer:

  • Chiral resolution : Use chiral chromatography or enzymatic resolution to isolate enantiomers (e.g., (R)-isomer, CAS 96503-30-9) .
  • Catalyst selection : Test asymmetric catalysts (e.g., Jacobsen’s catalyst) for epoxide ring-opening to improve enantiomeric excess (ee) .

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?

Answer:

  • DFT calculations : Simulate reaction pathways (e.g., SN2 vs. SN1 mechanisms) for ether bond formation using software like Gaussian or ORCA .
  • Solvent effects : Model polarity and steric hindrance impacts using COSMO-RS or similar tools to optimize reaction yields .

Q. What strategies address data gaps in the compound’s environmental fate and biodegradation?

Answer:

  • OECD 301 tests : Perform ready biodegradability assays to assess persistence in aquatic systems .
  • QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50_{50} for fish) using EPI Suite or TEST software .

Methodological Notes

  • Synthesis optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Analytical validation : Calibrate GC-MS with internal standards (e.g., dodecane) to quantify impurities .

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